molecular formula C17H34O2 B13415457 Ethyl 13-methyltetradecanoate CAS No. 64317-63-1

Ethyl 13-methyltetradecanoate

Cat. No.: B13415457
CAS No.: 64317-63-1
M. Wt: 270.5 g/mol
InChI Key: BYYSDIVQNQXVHL-UHFFFAOYSA-N
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Description

Ethyl 13-methyltetradecanoate is an organic compound with the molecular formula C17H34O2. It is an ester derived from 13-methyltetradecanoic acid and ethanol. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 13-methyltetradecanoate can be synthesized through the esterification of 13-methyltetradecanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. The product is then purified through distillation to obtain the desired ester in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 13-methyltetradecanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 13-methyltetradecanoic acid and ethanol in the presence of a strong acid or base.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can participate in transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Alcohols (e.g., methanol) in the presence of a catalyst such as sodium methoxide.

Major Products Formed

    Hydrolysis: 13-methyltetradecanoic acid and ethanol.

    Reduction: 13-methyltetradecanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Ethyl 13-methyltetradecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 13-methyltetradecanoate, particularly its biological effects, involves its interaction with cellular membranes and signaling pathways. In cancer research, it has been shown to induce apoptosis (programmed cell death) in certain cancer cells by down-regulating the p-AKT pathway . This pathway is crucial for cell survival and proliferation, and its inhibition leads to the activation of apoptotic processes.

Comparison with Similar Compounds

Ethyl 13-methyltetradecanoate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl tetradecanoate: Lacks the methyl group at the 13th position.

    Ethyl 12-methyltetradecanoate: Methyl group is located at the 12th position instead of the 13th.

Uniqueness

This compound is unique due to the specific positioning of the methyl group at the 13th carbon, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other esters and contributes to its specific applications in research and industry.

Properties

CAS No.

64317-63-1

Molecular Formula

C17H34O2

Molecular Weight

270.5 g/mol

IUPAC Name

ethyl 13-methyltetradecanoate

InChI

InChI=1S/C17H34O2/c1-4-19-17(18)15-13-11-9-7-5-6-8-10-12-14-16(2)3/h16H,4-15H2,1-3H3

InChI Key

BYYSDIVQNQXVHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCCCC(C)C

Origin of Product

United States

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